Phenazinium, 5-ethyl-
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Overview
Description
Phenazinium, 5-ethyl- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The 5-ethyl substitution on the phenazinium ring enhances its chemical properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazinium, 5-ethyl- typically involves the condensation of 1,2-diaminobenzene with ethyl-substituted aldehydes or ketones. One common method is the Wohl–Aue reaction, which involves the reaction of nitrobenzene with aniline in the presence of reducing agents . Another approach is the oxidative cyclization of 1,2-diaminobenzene with ethyl-substituted diphenylamines .
Industrial Production Methods: Industrial production of phenazinium, 5-ethyl- often employs large-scale oxidative cyclization processes. These methods utilize catalysts such as palladium or copper to facilitate the reaction under controlled conditions. The resulting product is purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Phenazinium, 5-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative amidation of aromatic aldehydes, where phenazinium salts act as catalysts under visible light irradiation .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using primary or secondary amines under basic conditions.
Major Products: The major products formed from these reactions include various substituted phenazines, amides, and reduced phenazine derivatives .
Scientific Research Applications
Phenazinium, 5-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenazinium, 5-ethyl- involves its ability to participate in redox reactions. It acts as an electron mediator, facilitating the transfer of electrons between different molecules. This property is particularly useful in biosensors, where it enhances the sensitivity and selectivity of the sensor . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- Phenazine ethosulfate
- Phenazine methosulfate
- Phenazine-1-carboxylic acid
- Clofazimine
Phenazinium, 5-ethyl- stands out due to its unique chemical structure and versatile applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
19165-62-9 |
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Molecular Formula |
C14H13N2+ |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-ethylphenazin-5-ium |
InChI |
InChI=1S/C14H13N2/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,2H2,1H3/q+1 |
InChI Key |
LFCGYFQNFRGNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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